molecular formula C23H22ClN5O B2860363 1-(4-chlorophenyl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine CAS No. 1111417-60-7

1-(4-chlorophenyl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine

Cat. No.: B2860363
CAS No.: 1111417-60-7
M. Wt: 419.91
InChI Key: BTCNRRZKTPVHAW-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine typically involves multiple steps. One common method includes the reaction of 4-chlorophenylpiperazine with 4-methoxyphenylhydrazine under specific conditions to form the desired pyrazolo[1,5-a]pyrazine structure. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as palladium on carbon, at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

1-(4-chlorophenyl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine involves its interaction with specific molecular targets. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazine
  • 4-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(4-propoxyphenyl)pyrazolo[1,5-a]pyrazine

Uniqueness

1-(4-chlorophenyl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

4-[4-(4-chlorophenyl)piperazin-1-yl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O/c1-30-20-8-2-17(3-9-20)21-16-22-23(25-10-11-29(22)26-21)28-14-12-27(13-15-28)19-6-4-18(24)5-7-19/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCNRRZKTPVHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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